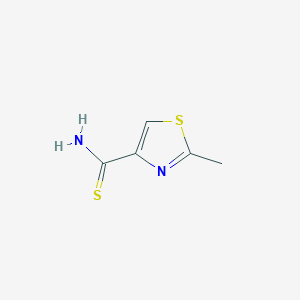

2-Methylthiazole-4-carbothioamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1,3-thiazole-4-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2S2/c1-3-7-4(2-9-3)5(6)8/h2H,1H3,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIOPPULTIGEDCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372528 | |

| Record name | 2-methylthiazole-4-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174223-29-1 | |

| Record name | 2-methylthiazole-4-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methylthiazole-4-carbothioamide: Chemical Properties, Structure, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological activities of 2-Methylthiazole-4-carbothioamide. The information is curated for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Core Chemical Properties and Structure

This compound is a sulfur and nitrogen-containing heterocyclic compound. Its fundamental properties are summarized in the table below, providing a foundational understanding of its physicochemical characteristics.

| Property | Value | Reference |

| Molecular Formula | C₅H₆N₂S₂ | [1][2] |

| Molecular Weight | 158.24 g/mol | [1] |

| Melting Point | 201 °C | [1] |

| Boiling Point | 289.621 °C at 760 mmHg | [1] |

| Density | 1.376 g/cm³ | [1] |

| InChI | InChI=1S/C5H6N2S2/c1-3-7-4(2-9-3)5(6)8/h2H,1H3,(H2,6,8) | [1][2] |

| SMILES | CC1=NC(=CS1)C(=S)N | [1][2] |

| CAS Number | 174223-29-1 | [3] |

The structure of this compound is characterized by a 2-methyl substituted thiazole ring with a carbothioamide group at the 4th position. The thiazole ring is an aromatic five-membered heterocycle containing one sulfur and one nitrogen atom.[4]

Spectroscopic Data (Predicted and Analog-Based)

| Spectroscopy | Predicted/Analog-Based Observations |

| ¹H NMR | A singlet for the methyl group (CH₃) protons is expected around δ 2.5-2.7 ppm. The proton on the thiazole ring would likely appear as a singlet in the aromatic region. The protons of the thioamide (-CSNH₂) group would appear as a broad singlet at a downfield chemical shift. For comparison, the methyl protons in 2-amino-5-methylthiazole-4-carboxylic acid derivatives appear around δ 2.6 ppm.[5] |

| ¹³C NMR | The carbon of the methyl group is expected to resonate at approximately δ 15-20 ppm. The carbons of the thiazole ring would appear in the aromatic region (δ 110-160 ppm). The carbon of the carbothioamide group (C=S) is expected to be significantly downfield. For 2-amino-5-methylthiazole-4-carboxylic acid derivatives, the thiazole ring carbons appear at δ 135-155 ppm.[5] |

| FTIR (cm⁻¹) | Characteristic peaks would include N-H stretching of the thioamide group around 3200-3400 cm⁻¹, C=N stretching of the thiazole ring around 1600 cm⁻¹, and C=S stretching of the carbothioamide group in the range of 1050-1250 cm⁻¹.[6][7] |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 158.24. |

Experimental Protocols: Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the surveyed literature. However, a plausible and efficient two-step synthetic route can be proposed based on the well-established Hantzsch thiazole synthesis and subsequent conversion of a nitrile to a thioamide.

Step 1: Synthesis of 2-Methylthiazole-4-carbonitrile (Proposed)

This step would follow the principles of the Hantzsch thiazole synthesis.

-

Reaction: Condensation of a suitable α-halo-β-ketonitrile with thioacetamide.

-

Reagents and Materials:

-

α-chloroacetoacetonitrile (or a similar α-halo-β-ketonitrile)

-

Thioacetamide

-

Ethanol (or a similar suitable solvent)

-

Sodium bicarbonate or a mild base

-

-

Procedure:

-

Dissolve thioacetamide in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add an equimolar amount of α-chloroacetoacetonitrile to the solution.

-

Add a mild base, such as sodium bicarbonate, to neutralize the hydrogen halide formed during the reaction.

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2-methylthiazole-4-carbonitrile.

-

Step 2: Conversion of 2-Methylthiazole-4-carbonitrile to this compound (Proposed)

This step involves the thionation of the nitrile group.

-

Reaction: Reaction of the nitrile with a thionating agent. A common and effective method involves the use of phosphorus pentasulfide.[1][2]

-

Reagents and Materials:

-

2-Methylthiazole-4-carbonitrile

-

Phosphorus pentasulfide (P₄S₁₀)

-

Ethanol

-

-

Procedure:

-

In a well-ventilated fume hood, add phosphorus pentasulfide to ethanol in a round-bottom flask with stirring. The dissolution is exothermic.

-

Once the phosphorus pentasulfide is dissolved, add 2-methylthiazole-4-carbonitrile to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction by TLC.[1]

-

After the reaction is complete, cool the mixture and pour it into cold water.

-

The product, this compound, is expected to precipitate.

-

Collect the solid product by filtration, wash with water, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

-

Biological Activity and Signaling Pathways

Thiazole derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer properties.[8][9] While direct studies on this compound are limited, research on structurally similar thiazole compounds suggests a potential mechanism of action through the inhibition of key signaling pathways involved in cancer progression.

A prominent target for many anticancer thiazole derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][10] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 can disrupt the tumor's blood supply, leading to a reduction in growth and proliferation.

The VEGFR-2 signaling cascade often involves the activation of the PI3K/AKT/mTOR pathway. This pathway plays a central role in regulating cell survival, proliferation, and growth. By inhibiting VEGFR-2, thiazole derivatives can downstream inhibit the PI3K/AKT/mTOR pathway, leading to apoptosis (programmed cell death) and cell cycle arrest in cancer cells.

Below is a diagram illustrating the proposed signaling pathway that may be targeted by this compound, based on the known activity of related thiazole compounds.

Caption: Proposed mechanism of action via VEGFR-2 inhibition.

Experimental Workflow for Anticancer Evaluation

The following diagram outlines a typical experimental workflow for evaluating the anticancer potential of a newly synthesized compound like this compound. This represents a logical progression from initial synthesis to in vivo studies, although specific protocols would need to be optimized.

Caption: A typical workflow for anticancer drug discovery.

This guide serves as a foundational resource for understanding the chemical and potential biological characteristics of this compound. Further experimental validation is necessary to confirm the proposed synthesis and mechanisms of action.

References

- 1. Phosphorus Pentasulfide: A Mild and Versatile Reagent for the Preparation of Thioamides from Nitriles [organic-chemistry.org]

- 2. Thioamide synthesis by thionation [organic-chemistry.org]

- 3. KR100212635B1 - Process for preparation of 2-aminothiazolecarboxamide derivatives - Google Patents [patents.google.com]

- 4. CN103145639B - The preparation method of 2-methyl-4-(trifluoromethyl) thiazole-5-formic acid - Google Patents [patents.google.com]

- 5. US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents [patents.google.com]

- 6. Preparation method for 2-methyl-4-(trifluoromethyl)thiazole-5-formyl acid - Eureka | Patsnap [eureka.patsnap.com]

- 7. Thiazole synthesis [organic-chemistry.org]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. Synthesis of Nitriles via the Iodine-Mediated Dehydrosulfurization of Thioamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

2-Methylthiazole-4-carbothioamide CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylthiazole-4-carbothioamide is a sulfur and nitrogen-containing heterocyclic compound belonging to the thiazole class. Thiazole derivatives are of significant interest in medicinal chemistry due to their diverse and potent biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3][4][5][6] This technical guide provides a summary of the key chemical properties of this compound and presents generalized experimental protocols and potential signaling pathways based on related thiazole compounds. The information herein is intended to serve as a foundational resource for researchers investigating this and similar molecules.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 174223-29-1 | [] |

| Molecular Formula | C5H6N2S2 | [] |

| Molecular Weight | 158.24 g/mol | |

| IUPAC Name | 2-methyl-1,3-thiazole-4-carbothioamide | [] |

| Melting Point | 201°C | [] |

| Boiling Point | 289.621°C at 760 mmHg | [] |

| Density | 1.376 g/cm³ | [] |

| InChI Key | DIOPPULTIGEDCB-UHFFFAOYSA-N | [] |

| SMILES | CC1=NC(=CS1)C(=S)N | [] |

Synthesis

A general workflow for the synthesis of thiazole derivatives is depicted below.

Caption: Generalized workflow for the synthesis of thiazole derivatives.

Potential Biological Activities and Experimental Protocols

Thiazole derivatives have been extensively studied for a range of biological activities. While specific data for this compound is limited, the following sections outline potential activities and generalized experimental protocols based on studies of structurally related compounds.

Anticancer Activity

Many thiazole-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.[1][8][9]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is a generalized method for assessing the cytotoxic effects of a compound on cancer cells.

-

Cell Culture: Culture human cancer cell lines (e.g., A549 lung cancer, HeLa cervical cancer) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10⁵ cells/mL and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare various concentrations of the test compound (e.g., this compound) and a positive control (e.g., Staurosporine). Treat the cells with the compounds for 24-48 hours.

-

MTT Assay:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

The thiazole scaffold is present in numerous antimicrobial agents.[3][5][9]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Microorganism Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans).

-

Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing appropriate broth medium.

-

Inoculation: Inoculate each well with the prepared microorganism. Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Potential Signaling Pathways

The precise signaling pathways modulated by this compound are not yet elucidated. However, based on the anticancer activities of related thiazole derivatives, it is plausible that this compound could induce apoptosis (programmed cell death) in cancer cells.

Caption: A hypothetical pathway for apoptosis induction by a thiazole derivative.

Conclusion

This compound is a compound with potential for further investigation in drug discovery, given the established biological activities of the broader thiazole class. This guide provides foundational chemical data and outlines generalized experimental approaches for exploring its anticancer and antimicrobial properties. It is crucial to note that the provided protocols and hypothetical pathways are based on related compounds and would require specific experimental validation for this compound. Further research is warranted to elucidate its precise mechanisms of action and therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. mdpi.com [mdpi.com]

- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Technical Deep-Dive into 2-Methylthiazole-4-carbothioamide: Synthesis, Properties, and Potential Biological Significance

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive literature review of 2-Methylthiazole-4-carbothioamide, a heterocyclic compound of interest. Due to a notable scarcity of published research specifically on this molecule, this review extends its scope to closely related structural analogs to infer its potential synthesis, biological activities, and experimental protocols. This approach aims to provide a valuable resource for future research and development endeavors involving this compound and its derivatives.

Core Compound Properties

This compound, identified by the CAS number 174223-29-1, is a sulfur and nitrogen-containing heterocyclic compound.[] Its fundamental properties, derived from available chemical supplier data, are summarized below.

| Property | Value | Reference |

| CAS Number | 174223-29-1 | [] |

| Molecular Formula | C5H6N2S2 | [] |

| Molecular Weight | 158.24 g/mol | [] |

| Melting Point | 201°C | [] |

| Boiling Point | 289.621°C at 760 mmHg | [] |

| Density | 1.376 g/cm³ | [] |

| IUPAC Name | 2-methyl-1,3-thiazole-4-carbothioamide | [] |

| SMILES | CC1=NC(=CS1)C(=S)N | [] |

| InChI Key | DIOPPULTIGEDCB-UHFFFAOYSA-N | [] |

Proposed Synthesis and Experimental Workflow

While no specific synthesis protocol for this compound has been detailed in the reviewed literature, a plausible synthetic route can be conceptualized based on the synthesis of analogous thiazole carboxamides and other carbothioamide compounds. The most probable pathway involves the conversion of a carboxylic acid or its ester derivative into a carbothioamide.

A likely starting material is 2-methylthiazole-4-carboxylic acid or its ethyl ester, ethyl 2-methylthiazole-4-carboxylate.[2][3] The synthesis would likely proceed through the formation of an amide, followed by thionation.

Below is a DOT script visualizing a proposed synthetic workflow.

Caption: Proposed synthetic workflow for this compound.

Representative Experimental Protocol: Synthesis of Thiazole Carboxamide Derivatives

The following is a representative protocol for the synthesis of thiazole carboxamide derivatives, which could be adapted for the synthesis of this compound. This protocol is based on general methods for amide formation.

Objective: To synthesize a 2-substituted thiazole-4-carboxamide.

Materials:

-

Ethyl 2-substituted-thiazole-4-carboxylate

-

Ammonia solution (7N in Methanol)

-

Round-bottom flask

-

Magnetic stirrer

-

Stir bar

-

Pressure vessel

Procedure:

-

To a solution of the ethyl 2-substituted-thiazole-4-carboxylate in a suitable solvent (e.g., methanol), add an excess of ammonia solution.

-

Transfer the reaction mixture to a sealed pressure vessel.

-

Heat the mixture at a specified temperature (e.g., 80-100°C) for a designated period (e.g., 12-24 hours).

-

Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the resulting crude product by recrystallization or column chromatography to yield the desired thiazole carboxamide.

Thionation Step (Hypothetical):

-

Dissolve the synthesized 2-methylthiazole-4-carboxamide in an anhydrous solvent (e.g., toluene or dioxane).

-

Add a thionating agent such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) to the solution.

-

Reflux the reaction mixture for several hours, monitoring the conversion by TLC.

-

After completion, cool the mixture and quench with a saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography or recrystallization.

Potential Biological Activities and Signaling Pathways

Direct biological studies on this compound are not available in the current body of scientific literature. However, extensive research on structurally similar thiazole derivatives, particularly those containing carboxamide and carbothioamide moieties, reveals a broad spectrum of biological activities. These findings suggest that this compound could be a candidate for investigation in several therapeutic areas.

Anticancer Activity

Numerous studies have reported the anticancer properties of thiazole derivatives. For instance, novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives have been synthesized and evaluated for their anticancer activity against A-549 (lung cancer), Bel7402 (liver cancer), and HCT-8 (intestine cancer) cell lines.[] Similarly, various 2-aminothiazole derivatives have demonstrated significant antiproliferative activity against a range of human tumor cell lines.[2]

The proposed mechanism of action for some of these anticancer thiazole derivatives involves the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival. One such target is the c-Met kinase. Several thiazole/thiadiazole carboxamide derivatives have been designed and evaluated as potential c-Met kinase inhibitors.[4]

The following DOT script illustrates a simplified signaling pathway involving c-Met, which could potentially be targeted by thiazole derivatives.

References

- 2. Cas 6436-59-5,ETHYL 2-METHYLTHIAZOLE-4-CARBOXYLATE | lookchem [lookchem.com]

- 3. 6436-59-5|Ethyl 2-methylthiazole-4-carboxylate|BLD Pharm [bldpharm.com]

- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methylthiazole-4-carbothioamide: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methylthiazole-4-carbothioamide, a heterocyclic compound of interest in medicinal chemistry. While a detailed historical account of its specific discovery is not prominently documented in scientific literature, its origins are firmly rooted in the rich history of thiazole chemistry, dating back to the late 19th century. This document outlines the plausible synthetic routes, physical and chemical properties, and potential biological activities of this compound, drawing upon established chemical principles and the known bioactivities of related thiazole derivatives. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, evaluation, and application of novel thiazole-based compounds.

Introduction and Historical Context

The story of this compound is intrinsically linked to the broader history of thiazole chemistry. The foundational work on thiazole synthesis was laid by Hantzsch and Weber in 1887, who developed the now-famous Hantzsch thiazole synthesis.[1] This reaction, involving the condensation of an α-haloketone with a thioamide, remains a cornerstone of heterocyclic chemistry and the primary method for constructing the thiazole ring system.

While the specific first synthesis of this compound is not detailed in readily available literature, its structure suggests a logical synthetic pathway originating from well-known precursors. The compound is identified by the CAS number 174223-29-1.[1][2] Its commercial availability from several chemical suppliers indicates its utility in research and development.[1] The structural similarities to other pharmacologically active thiazoles make it a compound of significant interest for further investigation.

Thiazole derivatives, as a class, are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4][5][6] This broad spectrum of activity fuels the ongoing interest in the synthesis and evaluation of novel thiazole-containing molecules like this compound.

Physicochemical Properties

A summary of the known quantitative data for this compound is presented in Table 1. These properties are essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₅H₆N₂S₂ | [2][] |

| Molecular Weight | 158.24 g/mol | [][8] |

| Melting Point | 201°C | [] |

| Boiling Point | 289.621°C at 760 mmHg | [] |

| Density | 1.376 g/cm³ | [] |

| Appearance | Solid, Powder | [8] |

| Purity | ≥98% (typical for commercial samples) | [8] |

| InChI Key | DIOPPULTIGEDCB-UHFFFAOYSA-N | [][8] |

| SMILES | CC1=NC(=CS1)C(=S)N | [] |

Table 1: Physicochemical Properties of this compound

Synthesis and Experimental Protocols

While a specific, dedicated synthesis of this compound is not extensively documented, a plausible and efficient synthetic route can be devised based on established methods for the synthesis of its precursors and the conversion of carboxylic acids to carbothioamides. The proposed pathway involves a two-step process starting from the commercially available 2-methylthiazole-4-carboxylic acid.

Proposed Synthetic Pathway

The logical synthetic route to this compound is outlined below. This pathway first involves the activation of the carboxylic acid group of 2-methylthiazole-4-carboxylic acid to form an acid chloride, followed by reaction with a sulfur source and ammonia to yield the desired carbothioamide.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis of this compound based on the proposed pathway. These protocols are derived from standard organic chemistry procedures for analogous transformations.

Step 1: Synthesis of 2-Methylthiazole-4-carbonyl chloride

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a drying tube, place 2-methylthiazole-4-carboxylic acid (1.0 eq).

-

Addition of Reagent: Add an excess of thionyl chloride (SOCl₂, 5.0 eq) to the flask.

-

Reaction: Heat the reaction mixture to reflux (approximately 79°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude 2-methylthiazole-4-carbonyl chloride is a viscous oil or low-melting solid and is typically used in the next step without further purification.

Step 2: Synthesis of this compound

This step involves the thionation of the acid chloride and subsequent amination. A common method for the conversion of a carbonyl group to a thiocarbonyl is the use of Lawesson's reagent.

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the crude 2-methylthiazole-4-carbonyl chloride (1.0 eq) in an anhydrous aprotic solvent such as toluene or tetrahydrofuran (THF).

-

Thionation: Add Lawesson's reagent (0.5 eq) portion-wise to the solution at room temperature. The reaction is often exothermic.

-

Reaction: Stir the mixture at room temperature for 1-2 hours. The progress of the thionation can be monitored by thin-layer chromatography (TLC).

-

Amination: Cool the reaction mixture in an ice bath and add a solution of aqueous ammonia (excess) dropwise via the dropping funnel.

-

Reaction: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization from an appropriate solvent to yield pure this compound.

-

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been found in the reviewed literature, the broader class of thiazole derivatives is a rich source of bioactive compounds. The structural motifs present in this compound suggest several avenues for its potential biological activity.

Postulated Areas of Biological Relevance

-

Anticancer Activity: Many thiazole-containing compounds have demonstrated potent anticancer activity.[3][5][6] The thiazole ring can act as a scaffold to interact with various biological targets, including protein kinases.

-

Antimicrobial Activity: The thiazole nucleus is a key component of several antimicrobial agents.[4][6] The sulfur and nitrogen atoms in the ring can coordinate with metal ions in enzymes that are essential for microbial survival.

-

Enzyme Inhibition: The carbothioamide group is known to be a good metal chelator and can interact with metalloenzymes. This suggests that this compound could be an inhibitor of enzymes such as histone deacetylases (HDACs) or matrix metalloproteinases (MMPs).

Hypothetical Signaling Pathway Involvement

Given the prevalence of thiazole-based compounds as kinase inhibitors, a hypothetical workflow for screening this compound for such activity is presented below. This workflow outlines a logical progression from initial high-throughput screening to more detailed cellular and mechanistic studies.

Caption: Experimental workflow for kinase inhibitor screening.

Conclusion and Future Directions

This compound is a readily accessible heterocyclic compound with the potential for interesting biological activities. While its specific discovery and history are not well-documented, its synthesis is achievable through established chemical transformations. The lack of published biological data for this compound presents a clear opportunity for future research. Investigations into its antimicrobial, anticancer, and enzyme inhibitory activities are warranted. The experimental protocols and workflows outlined in this guide provide a solid foundation for researchers to begin exploring the therapeutic potential of this and related thiazole derivatives. Further studies are needed to elucidate its mechanism of action and to identify any specific signaling pathways it may modulate.

References

- 1. This compound | 174223-29-1 | Benchchem [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and Biological Evaluations of Novel Azothiazoles Based on Thioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 8. cymitquimica.com [cymitquimica.com]

An In-depth Technical Guide to the Biological Activity of 2-Methylthiazole-4-carbothioamide and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 2-Methylthiazole-4-carbothioamide is limited in publicly available literature. This guide infers its potential activities based on the reported biological effects of structurally similar thiazole-containing compounds. The experimental protocols and mechanisms described are based on studies of these analogs and should be adapted and validated for this compound.

Introduction

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a prominent scaffold in medicinal chemistry due to its wide range of pharmacological activities.[1] Derivatives of thiazole are known to exhibit antimicrobial, anticancer, anti-inflammatory, and other valuable biological properties.[2][3] this compound, with its characteristic thiazole ring, a methyl group at the 2-position, and a carbothioamide group at the 4-position, is a compound of interest for potential drug discovery. While specific research on its biological activities is not abundant, its structural features suggest potential for anticancer and antimicrobial applications.[4] This guide provides a comprehensive overview of the biological activities of closely related thiazole derivatives to extrapolate the potential of this compound.

Anticancer Activity of Thiazole Derivatives

Numerous studies have highlighted the potent anticancer effects of various thiazole derivatives against a range of human cancer cell lines.[5][6] These compounds have been shown to induce cell cycle arrest and apoptosis, and to inhibit key signaling pathways involved in cancer progression.[5][7]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of several thiazole derivatives against various cancer cell lines.

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Hydrazinyl-thiazole-4[5H]-ones | Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [5] |

| HepG2 (Liver) | 7.26 ± 0.44 | [5] | ||

| Thiazole-2-imine derivatives | Compound 4i | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 µg/mL | [8] |

| 2-Substituted-aminothiazole-4-carboxylate | Compound 13 | RPMI-8226 (Leukemia) | GI50 = 0.08 | [2] |

| 2-aminothiazole with lipophilic substituents | Compound 20 | H1299 (Lung) | 4.89 | [2] |

| SHG-44 (Glioma) | 4.03 | [2] | ||

| Thiazole-based Akt inhibitors | Compound 6 | A549 (Lung) | 12.0 ± 1.73 µg/mL | [7] |

| C6 (Glioma) | 3.83 ± 0.76 µg/mL | [7] | ||

| Thiazole-naphthalene derivatives | Compound 5b | MCF-7 (Breast) | 0.48 ± 0.03 | [9] |

| A549 (Lung) | 0.97 ± 0.13 | [9] | ||

| 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide | Compound 8c | A-549 (Lung) | 48% inhibition at 5 µg/mL | [10][11] |

Experimental Protocols for Anticancer Activity Assessment

1. MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Culture: Cancer cell lines (e.g., MCF-7, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and incubated to allow for attachment.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., thiazole derivatives) and a positive control (e.g., Staurosporine) for a specified period (e.g., 24-48 hours).

-

MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.[5]

2. Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for a defined period.

-

Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol.

-

Staining: The fixed cells are stained with a fluorescent dye that binds to DNA (e.g., Propidium Iodide - PI).

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.[5]

3. Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with the test compound at its IC50 concentration.

-

Staining: The treated cells are stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, which enters cells with compromised membranes, i.e., late apoptotic and necrotic cells).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.[5][7]

Signaling Pathways and Experimental Workflows

References

- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 174223-29-1 | Benchchem [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

spectroscopic analysis (NMR, IR, Mass Spec) of 2-Methylthiazole-4-carbothioamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Methylthiazole-4-carbothioamide, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines detailed experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, presents expected spectral data in structured tables, and illustrates the analytical workflows using logical diagrams.

Introduction

This compound is a derivative of the thiazole ring system, a common scaffold in pharmacologically active compounds. The presence of a methyl group at the 2-position and a carbothioamide group at the 4-position imparts specific chemical and physical properties that can be elucidated through spectroscopic techniques. Understanding the precise structure and electronic environment of this molecule is crucial for structure-activity relationship (SAR) studies, quality control in synthesis, and predicting its behavior in various chemical and biological systems. This guide serves as a practical resource for researchers undertaking the spectroscopic characterization of this compound.

Spectroscopic Data (Expected)

While extensive experimental data for this compound is not widely published, the following tables summarize the expected quantitative data based on established principles of spectroscopy and analysis of analogous compounds.

Table 1: Expected ¹H NMR Chemical Shifts (in DMSO-d₆)

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| -CH₃ (Methyl) | ~2.5 | Singlet |

| Thiazole-H | ~8.0-8.5 | Singlet |

| -CSNH₂ (Thioamide) | ~9.5 and ~10.0 | Broad Singlets |

Table 2: Expected ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon Atom | Expected Chemical Shift (ppm) |

| -CH₃ (Methyl) | ~19 |

| Thiazole C2 | ~165 |

| Thiazole C4 | ~145 |

| Thiazole C5 | ~120 |

| C=S (Thioamide) | ~195 |

Table 3: Expected Infrared (IR) Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Thioamide) | 3400-3200 | Medium-Strong |

| C-H Stretch (Aromatic/Methyl) | 3100-2900 | Medium-Weak |

| C=N Stretch (Thiazole) | ~1600 | Medium |

| C=S Stretch (Thioamide) | 1250-1050 | Strong |

Table 4: Expected Mass Spectrometry Data (Electron Ionization)

| Ion | Expected m/z | Description |

| [M]⁺ | 158 | Molecular Ion |

| [M-NH₂]⁺ | 142 | Loss of amino group |

| [M-CSNH₂]⁺ | 98 | Loss of carbothioamide group |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

-

Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Reference: DMSO-d₆ solvent peak at 39.52 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Reference the spectra to the appropriate standard.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty, clean ATR crystal should be collected prior to sample analysis.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

-

Identify and label the major absorption bands.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation:

-

Dissolve a small amount of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

-

Instrument Parameters (Electron Ionization - EI):

-

Mass Spectrometer: A mass spectrometer equipped with an EI source (e.g., a GC-MS system).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Inlet System: Direct insertion probe or gas chromatography inlet.

-

Analyzer: Quadrupole, Time-of-Flight (TOF), or magnetic sector.

-

-

Data Acquisition and Processing:

-

Acquire the mass spectrum.

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analyses described above.

Caption: Workflow for NMR Spectroscopic Analysis.

Caption: Workflow for IR Spectroscopic Analysis.

Caption: Workflow for Mass Spectrometry Analysis.

The Unexplored Therapeutic Potential of 2-Methylthiazole-4-carbothioamide: A Technical Overview Based on Structurally Related Thiazole Derivatives

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the therapeutic targets, biological activity, and specific signaling pathways of 2-Methylthiazole-4-carbothioamide (CAS 174223-29-1) is not currently available in the public domain. This technical guide, therefore, provides an in-depth analysis of the potential therapeutic avenues for this compound by examining the established biological activities of structurally similar 2-methylthiazole derivatives. The information presented herein is intended to serve as a foundational resource to guide future research and hypothesis-driven investigation into the therapeutic utility of this compound.

Introduction

The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, present in a wide array of approved therapeutic agents and biologically active compounds. Its unique structural and electronic properties allow for diverse molecular interactions, making it a privileged core for drug design. While this compound itself remains uncharacterized in terms of its biological targets, its structural analogues have demonstrated significant potential in oncology, infectious diseases, and inflammatory conditions. This whitepaper will synthesize the available data on these related compounds to extrapolate potential therapeutic targets and mechanisms of action for this compound, providing a roadmap for its future investigation.

Potential Therapeutic Areas and Molecular Targets

Based on the activities of structurally related 2-methylthiazole derivatives, the following therapeutic areas and molecular targets are proposed for this compound.

Oncology

Thiazole-containing compounds have shown considerable promise as anticancer agents, primarily through the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Potential Targets:

-

Cyclooxygenase (COX) Enzymes: Specifically COX-2, which is often overexpressed in various cancers and contributes to inflammation and tumor growth.[1]

-

Angiogenesis-Regulating Kinases: Inhibition of kinases involved in the formation of new blood vessels, a critical process for tumor growth and metastasis.

-

Tubulin Polymerization: Disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[2]

Quantitative Data from Related Thiazole Carboxamide Derivatives:

| Compound Class | Target | IC50 (µM) | Cell Line(s) | Reference |

| Thiazole Carboxamide Derivatives | COX-1 | 0.239 | - | [3] |

| COX-2 | 0.191 | - | [3] | |

| COLO205 (Colon Cancer) | 30.79 | COLO205 | [3] | |

| B16F1 (Melanoma) | 74.15 | B16F1 | [3] | |

| 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives | A-549 (Lung Cancer) | - (48% inhibition) | A-549 | [2] |

| Bel7402 (Liver Cancer) | - | Bel7402 | [2] | |

| HCT-8 (Intestine Cancer) | - | HCT-8 | [2] |

Signaling Pathway Visualization:

The following diagram illustrates a potential mechanism of action for a thiazole derivative targeting the COX-2 pathway in cancer.

Caption: Potential inhibition of the COX-2 signaling pathway by a thiazole derivative.

Infectious Diseases

The thiazole ring is a core component of several antimicrobial agents. The carbothioamide functional group in this compound may also contribute to its potential antimicrobial activity.

Potential Applications:

-

Antibacterial Agents: Targeting essential bacterial enzymes or cellular processes.

-

Antifungal Agents: Disrupting fungal cell wall synthesis or membrane integrity.

Experimental Data from Related Thiazole Derivatives:

Experimental Workflow Visualization:

The following diagram outlines a general workflow for screening compounds for antimicrobial activity.

Caption: A typical workflow for the discovery of novel antimicrobial agents.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of novel compounds are crucial for reproducibility and further development. The following are generalized methodologies based on the cited literature for assessing the potential therapeutic activities of compounds like this compound.

In Vitro COX Inhibition Assay

-

Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

-

Assay Buffer: Prepare a suitable buffer, typically Tris-HCl, containing necessary co-factors like hematin and glutathione.

-

Compound Preparation: Dissolve the test compound (e.g., this compound) in DMSO to create a stock solution and then prepare serial dilutions.

-

Reaction Initiation: Add the enzyme and the test compound to the assay buffer and pre-incubate. Initiate the reaction by adding arachidonic acid.

-

Detection: Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

-

Cell Culture: Plate cancer cells (e.g., A549, HCT-116) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Conclusion and Future Directions

While this compound remains a molecule with unexplored therapeutic potential, the extensive research on its structural analogs provides a strong rationale for its investigation as a potential anticancer, antimicrobial, or anti-inflammatory agent. The immediate next steps should involve the synthesis of this compound and its evaluation in a battery of in vitro assays targeting the pathways and molecular targets outlined in this guide. High-throughput screening against a panel of cancer cell lines and microbial strains would be a prudent initial step. Subsequent hit-to-lead optimization, guided by structure-activity relationship studies, could pave the way for the development of novel therapeutics derived from this promising scaffold. The logical relationship for this proposed research is visualized below.

References

2-Methylthiazole-4-carbothioamide derivatives and their potential applications.

An In-depth Technical Guide to 2-Methylthiazole-4-carbothioamide Derivatives: Synthesis and Potential Applications

Introduction

The thiazole ring is a cornerstone of heterocyclic chemistry, forming the structural basis for a multitude of pharmacologically active compounds, including vitamin B1 and numerous approved drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug discovery.[3][4] Similarly, the thioamide functional group, an isostere of the more common amide bond, offers distinct physicochemical properties that can be leveraged in medicinal chemistry.[5][6] Thioamides exhibit altered hydrogen bonding capabilities, increased lipophilicity, and enhanced metabolic stability compared to their amide counterparts, leading to a diverse range of biological activities, including anticancer, antimicrobial, and antiviral effects.[5][7]

This technical guide focuses on the largely unexplored chemical space of This compound derivatives . While direct literature on this specific scaffold is sparse, this document will provide a comprehensive overview of its potential by examining established synthetic methodologies and inferring potential therapeutic applications from well-documented, structurally related compounds. By combining the proven pharmacological relevance of the 2,4-disubstituted thiazole core with the unique properties of the carbothioamide moiety, this class of compounds represents a promising area for future research and development. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals seeking to explore novel heterocyclic agents.

Proposed Synthesis

The synthesis of this compound derivatives can be logically approached through a multi-step sequence, starting from the well-established Hantzsch thiazole synthesis to build the core heterocycle, followed by functional group manipulations to install the desired carbothioamide group. The most common and effective method for converting a carboxamide to a carbothioamide is through thionation using Lawesson's Reagent.[8][9]

Experimental Protocol: Thionation of 2-Methylthiazole-4-carboxamide

This protocol describes the conversion of the carboxamide precursor to the target carbothioamide using Lawesson's Reagent, a widely used and efficient thionating agent.[8][10]

-

Setup: To a dry, round-bottomed flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2-methylthiazole-4-carboxamide (1.0 eq).

-

Solvent and Reagent Addition: Add anhydrous toluene to the flask to create a suspension. Add Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) (0.5-0.6 eq) to the mixture.

-

Reaction: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the solvent.

-

Purification: Purify the resulting crude solid by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

-

Characterization: Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Potential Therapeutic Applications

The biological potential of this scaffold is inferred from the extensive activities reported for both 2,4-disubstituted thiazoles and various thioamide-containing molecules.

Anticancer Activity

The thiazole nucleus is a common feature in many anticancer agents.[11][12] Derivatives are known to target various mechanisms, including kinase inhibition and the induction of apoptosis.[4][13] The thioamide moiety has also been incorporated into potent anticancer compounds, where it can enhance binding affinity or alter the molecule's pharmacokinetic profile.[6][14]

A key mechanism for related compounds involves the inhibition of signaling pathways crucial for tumor growth and proliferation, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway, which is critical for angiogenesis. Inhibition of VEGFR-2 can block downstream signaling, leading to cell cycle arrest and apoptosis.[13]

References

- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. 2,4-Disubstituted thiazoles as multitargated bioactive molecules | CoLab [colab.ws]

- 5. tandfonline.com [tandfonline.com]

- 6. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lawesson's Reagent [organic-chemistry.org]

- 9. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thioamide synthesis by thionation [organic-chemistry.org]

- 11. mdpi.com [mdpi.com]

- 12. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted- 2,3,4,9-tetrahydro-1H-carbazoles for anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Characterization of 2-Methylthiazole-4-carbothioamide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive overview of the essential physicochemical properties of 2-Methylthiazole-4-carbothioamide, with a focus on its solubility and stability. While specific experimental data for this compound is not extensively available in public literature, this document outlines the standardized methodologies and experimental workflows required for its characterization. The protocols and data presentation formats provided herein are intended to guide researchers in generating and reporting these critical parameters for drug discovery and development.

Introduction to this compound

This compound is a heterocyclic compound containing a thiazole ring, a functional group of interest in medicinal chemistry due to its presence in various biologically active molecules. The thioamide functional group suggests potential for unique chemical reactivity and coordination properties. Accurate determination of its solubility and stability is a critical first step in evaluating its potential as a drug candidate, as these properties fundamentally influence bioavailability, formulation, and storage.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its oral bioavailability. Poor aqueous solubility can lead to low absorption and limited efficacy. The following section details the standard protocols for determining the solubility of a research compound like this compound.

Quantitative Solubility Data

A comprehensive solubility assessment involves measuring the concentration of the compound in various solvents at equilibrium. The data should be presented in a clear and concise format. While specific experimental values for this compound are not publicly documented, Table 1 provides a template for how such data should be structured.

Table 1: Solubility of this compound in Various Solvents

| Solvent System | Temperature (°C) | Method | Solubility (µg/mL) | Molar Solubility (mM) |

|---|---|---|---|---|

| Phosphate-Buffered Saline (PBS), pH 7.4 | 25 | HPLC-UV | Data not available | Data not available |

| Simulated Gastric Fluid (SGF), pH 1.2 | 37 | HPLC-UV | Data not available | Data not available |

| Simulated Intestinal Fluid (SIF), pH 6.8 | 37 | HPLC-UV | Data not available | Data not available |

| Water | 25 | HPLC-UV | Data not available | Data not available |

| Dimethyl Sulfoxide (DMSO) | 25 | HPLC-UV | Data not available | Data not available |

| Ethanol | 25 | HPLC-UV | Data not available | Data not available |

Experimental Protocol: Thermodynamic Solubility Assessment

This protocol describes the shake-flask method, a gold standard for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of this compound in a specified solvent.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., PBS pH 7.4, Water, DMSO)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

-

Syringe filters (0.45 µm)

Procedure:

-

Add an excess amount of solid this compound to a vial. The excess solid ensures that equilibrium is reached.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After incubation, visually inspect the vial to confirm the presence of undissolved solid.

-

Centrifuge the samples to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Dilute the filtrate with an appropriate solvent and quantify the concentration of this compound using a validated HPLC-UV method against a standard curve.

Stability Profile

Chemical stability is a critical quality attribute that affects the safety, efficacy, and shelf-life of a drug product. Stability studies are performed to understand how the compound degrades under various environmental conditions.

Quantitative Stability Data

Stability is typically assessed by measuring the percentage of the compound remaining over time under specific conditions. Table 2 provides a template for presenting stability data.

Table 2: Chemical Stability of this compound

| Condition | Medium | Incubation Time (hours) | % Remaining | Degradation Products |

|---|---|---|---|---|

| 37°C | PBS, pH 7.4 | 0, 1, 4, 8, 24 | Data not available | Data not available |

| 37°C | SGF, pH 1.2 | 0, 0.5, 1, 2 | Data not available | Data not available |

| 37°C | SIF, pH 6.8 | 0, 1, 2, 4 | Data not available | Data not available |

| 40°C / 75% RH (Solid State) | N/A | 1, 2, 4 weeks | Data not available | Data not available |

| Photostability (ICH Q1B) | Solid & Solution | N/A | Data not available | Data not available |

Experimental Protocol: Solution State Stability Assessment

Objective: To evaluate the chemical stability of this compound in solution under defined pH and temperature conditions.

Materials:

-

Stock solution of this compound (e.g., in DMSO)

-

Aqueous buffers (e.g., PBS pH 7.4, SGF pH 1.2)

-

Incubator or water bath

-

HPLC system with a UV or MS detector

-

Vials

Procedure:

-

Prepare a stock solution of this compound in a suitable organic solvent like DMSO.

-

Spike a small volume of the stock solution into a larger volume of the pre-warmed (e.g., 37°C) aqueous buffer to achieve the desired final concentration. The final concentration of the organic solvent should be low (typically <1%) to minimize its effect on stability.

-

Immediately withdraw a sample for the t=0 time point. Quench any reaction if necessary (e.g., by dilution in a cold solvent) and analyze by HPLC.

-

Incubate the remaining solution at the desired temperature.

-

Withdraw aliquots at predetermined time points (e.g., 1, 2, 4, 8, 24 hours).

-

Analyze each sample by HPLC to determine the concentration of the parent compound. The peak area of the parent compound is compared to the t=0 sample.

-

The percentage of compound remaining is calculated as: (% Remaining) = (Peak Area at time t / Peak Area at t=0) * 100.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the physicochemical characterization of a research compound such as this compound.

Caption: Workflow for Solubility and Stability Characterization.

Methodological & Application

Application Notes and Protocols for 2-Methylthiazole-4-carbothioamide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 2-Methylthiazole-4-carbothioamide, a versatile heterocyclic building block in organic synthesis. While direct literature on this specific compound is limited, its structural motifs suggest its utility in the construction of more complex heterocyclic systems, particularly in the realm of medicinal chemistry.

Overview and Synthetic Strategy

This compound belongs to the family of thiazoles, a class of sulfur and nitrogen-containing heterocycles of significant interest due to their presence in numerous biologically active compounds. The carbothioamide functional group at the 4-position serves as a key handle for a variety of chemical transformations, making this compound a valuable intermediate for the synthesis of novel molecular scaffolds.

The primary synthetic route to this compound is anticipated to be a multi-step process commencing from readily available starting materials. A plausible and widely used approach is the Hantzsch thiazole synthesis.[1] This methodology involves the cyclocondensation of a thioamide with an α-halocarbonyl compound.[1]

A hypothetical, yet chemically sound, synthetic pathway is outlined below. This involves the preparation of a suitable α-haloketone precursor followed by its reaction with thioacetamide.

Diagram: Proposed Synthetic Pathway

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of a 2-Methylthiazole Carboxylate Derivative (Adapted from Hantzsch Thiazole Synthesis)[2]

This protocol describes the synthesis of a 2-methylthiazole-5-carboxylate, which can be conceptually adapted for the synthesis of the 4-carboxylate isomer.

Materials:

-

Alkyl 4-(halo)-2-chloroacetoacetate

-

Thioacetamide

-

Triethylamine

-

Acetonitrile

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve thioacetamide (in molar excess) in acetonitrile.

-

To this solution, add the alkyl 4-(halo)-2-chloroacetoacetate dropwise. An exotherm may be observed.

-

Stir the reaction mixture at room temperature for several hours.

-

Slowly add triethylamine (in molar excess). A further exotherm may be observed.

-

Gently reflux the mixture for approximately one hour.

-

Cool the reaction mixture and quench with water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with dilute acid (e.g., 10% HCl) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography or distillation.

Table 1: Reaction Parameters for a Hantzsch-type Synthesis [2]

| Parameter | Value |

| Reactant 1 | Thioacetamide |

| Reactant 2 | Ethyl 2-chloro-4,4,4-trifluoroacetoacetate |

| Base | Triethylamine |

| Solvent | Acetonitrile |

| Temperature | Reflux |

| Yield | ~90% |

Protocol 2: Conversion of Carboxamide to Carbothioamide

The conversion of the corresponding 2-methylthiazole-4-carboxamide to the target carbothioamide can be achieved using a thionating agent such as Lawesson's reagent or phosphorus pentasulfide.

Materials:

-

2-Methylthiazole-4-carboxamide

-

Lawesson's Reagent

-

Anhydrous Toluene or Dioxane

Procedure:

-

In a flame-dried, two-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend 2-methylthiazole-4-carboxamide in anhydrous toluene.

-

Add Lawesson's reagent (approximately 0.5 equivalents) to the suspension.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Applications in Organic Synthesis

The synthetic utility of this compound lies in the reactivity of the carbothioamide group, which can participate in various cyclization and functional group transformation reactions.

Synthesis of Fused Heterocyclic Systems

A primary application of this building block is expected to be in the synthesis of fused heterocyclic systems, such as thieno[2,3-d]thiazoles. These scaffolds are of interest in medicinal chemistry and materials science.[3][4][5]

Diagram: General Workflow for Thieno[2,3-d]thiazole Synthesis

Caption: General reaction scheme for the synthesis of thieno[2,3-d]thiazoles.

Protocol 3: Synthesis of a Thieno[2,3-d]thiazole Derivative (Hypothetical)

This protocol is based on established methods for the synthesis of thieno[2,3-d]thiazoles from related starting materials.

Materials:

-

This compound

-

Ethyl bromoacetate

-

Sodium ethoxide

-

Anhydrous ethanol

Procedure:

-

In a round-bottom flask, dissolve this compound in anhydrous ethanol.

-

Add a solution of sodium ethoxide in ethanol to the flask and stir for a short period at room temperature.

-

Add ethyl bromoacetate dropwise to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and neutralize with a weak acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

Table 2: Potential Reaction Conditions for Thieno[2,3-d]thiazole Synthesis

| Parameter | Value |

| Starting Material | This compound |

| Electrophile | Ethyl bromoacetate |

| Base | Sodium ethoxide |

| Solvent | Anhydrous Ethanol |

| Temperature | Reflux |

| Expected Product | Ethyl 2-amino-5-methylthieno[3,2-d]thiazole-6-carboxylate |

Potential Applications in Drug Discovery

Thiazole-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The carbothioamide functional group can also contribute to biological activity or serve as a precursor for other functional groups that modulate the pharmacological profile of a molecule. Given the prevalence of the thiazole scaffold in medicinal chemistry, this compound represents a promising starting point for the development of novel therapeutic agents.

Conclusion

This compound is a potentially valuable building block for organic synthesis, particularly for the construction of complex heterocyclic systems. While detailed experimental procedures for its synthesis and reactions are not extensively documented, established methodologies for thiazole and carbothioamide chemistry provide a solid foundation for its preparation and further functionalization. The protocols and application notes provided herein offer a starting point for researchers interested in exploring the synthetic utility of this compound in their research and development endeavors. Further investigation into the reactivity and biological activity of derivatives of this compound is warranted.

References

protocol for dissolving and handling 2-Methylthiazole-4-carbothioamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylthiazole-4-carbothioamide is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the thiazole core in many biologically active molecules.[1] Proper handling and dissolution are critical for accurate and reproducible experimental results. These application notes provide a detailed protocol for the dissolution and handling of this compound, compiled from available safety data and chemical properties of the compound and its structural analogs.

Safety and Handling Precautions

Always consult the Safety Data Sheet (SDS) before handling this compound.

This compound and related thiazole compounds may be hazardous. The following precautions are recommended based on available safety data for similar structures[2][3]:

-

Personal Protective Equipment (PPE):

-

Handling:

-

Storage:

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₆N₂S₂ | [] |

| Molecular Weight | 158.25 g/mol | [] |

| Melting Point | 201 °C | [] |

| Boiling Point | 289.621 °C at 760 mmHg | [] |

| Density | 1.376 g/cm³ | [] |

| Appearance | Solid (form may vary) |

Solubility Profile

| Solvent | Expected Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Likely soluble | A common solvent for dissolving organic compounds for biological assays. |

| Acetone | Potentially soluble | "Dry acetone" is mentioned as a solvent in the synthesis of related compounds.[1] |

| Ethanol/Water Mixtures | Potentially soluble with heating | Recrystallization from ethanol/water mixtures is a common purification method for similar compounds, suggesting some solubility, especially at elevated temperatures.[1] |

| Water | Likely low solubility | A related compound, 2-Amino-4-methylthiazole, has a reported aqueous solubility of 10.8 µg/mL at pH 7.4, suggesting that this compound may also have limited solubility in aqueous solutions.[5] |

Experimental Protocols

Protocol for Preparation of a Stock Solution

This protocol provides a general procedure for dissolving this compound. The choice of solvent and concentration should be determined by the specific experimental requirements.

Materials:

-

This compound powder

-

Appropriate solvent (e.g., DMSO)

-

Vortex mixer

-

Sonicator (optional)

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or vials

Procedure:

-

Pre-weighing: Tare a sterile microcentrifuge tube or vial on a calibrated analytical balance.

-

Weighing the Compound: Carefully weigh the desired amount of this compound into the tared container. Record the exact weight.

-

Solvent Addition: Add the calculated volume of the chosen solvent to achieve the desired stock solution concentration.

-

Dissolution:

-

Cap the container tightly.

-

Vortex the solution for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes. Gentle heating may also be applied if the compound's stability at elevated temperatures is known.

-

-

Visual Inspection: Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.

-

Storage: Store the stock solution in a tightly sealed container at the appropriate temperature (typically -20°C or -80°C for long-term storage) and protect from light.

Diagrams

Experimental Workflow for Solution Preparation

Caption: Workflow for preparing a solution of this compound.

Logic Diagram for Solvent Selection

Caption: Decision-making process for selecting an appropriate solvent.

References

Application Notes and Protocols for 2-Methylthiazole-4-carbothioamide in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 2-Methylthiazole-4-carbothioamide and its derivatives in drug discovery and development. While specific data for the parent compound is limited in publicly available literature, the thiazole scaffold is a well-established pharmacophore. This document focuses on the applications of closely related thiazole derivatives, offering valuable insights into the prospective therapeutic avenues for this compound.

Overview and Therapeutic Potential